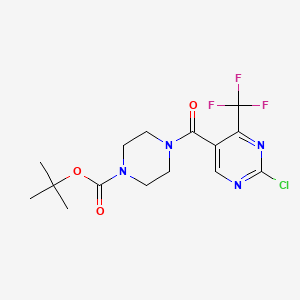
tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the coupling of a piperazine derivative with a pyrimidine derivative under specific reaction conditions. For example, the piperazine moiety can be introduced through Buchwald-Hartwig amination or reductive amination . The pyrimidine derivative can be synthesized through aromatic nucleophilic substitution or other methods . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups. Common reagents used in these reactions include platinum on charcoal for hydrogenation and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrimidine-containing molecules. For example:
Palbociclib: A cyclin-dependent kinase inhibitor used in cancer treatment.
Ribociclib: Another kinase inhibitor with similar applications.
Trilaciclib: Used to protect bone marrow during chemotherapy. tert-Butyl 4-(2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18ClF3N4O3 |
|---|---|
Molecular Weight |
394.77 g/mol |
IUPAC Name |
tert-butyl 4-[2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18ClF3N4O3/c1-14(2,3)26-13(25)23-6-4-22(5-7-23)11(24)9-8-20-12(16)21-10(9)15(17,18)19/h8H,4-7H2,1-3H3 |
InChI Key |
PDJZLLNZMQJBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(N=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















